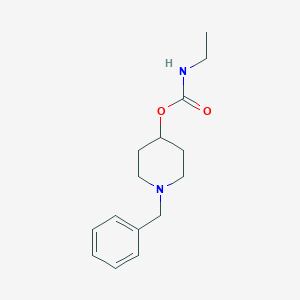

(1-benzylpiperidin-4-yl) N-ethylcarbamate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzylpiperidin-4-yl) N-ethylcarbamate typically involves the reaction of 4-benzylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

(1-benzylpiperidin-4-yl) N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Neurological Disorders

One of the primary applications of (1-benzylpiperidin-4-yl) N-ethylcarbamate is in the treatment of neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound has been identified as a potential muscarinic receptor antagonist , which may help modulate cholinergic signaling pathways involved in cognitive functions .

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit acetylcholinesterase (AChE) inhibitory activity. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases .

Table 1: Acetylcholinesterase Inhibition Activity

| Compound | AChE Inhibition IC (µM) |

|---|---|

| This compound | TBD |

| Donepezil | 0.1 |

| Rivastigmine | 0.05 |

Interaction with Receptors

The interaction of this compound with muscarinic receptors can enhance cholinergic transmission, which is crucial for memory and learning processes . The compound's ability to modulate these receptors makes it a candidate for further studies in treating cognitive deficits.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion play a significant role in its efficacy as a drug candidate .

Alzheimer's Disease Model

In vitro studies have demonstrated that this compound can enhance neuronal cell viability under oxidative stress conditions, suggesting neuroprotective effects through AChE inhibition . These findings indicate its potential role in developing therapeutic strategies for Alzheimer's disease.

Antimicrobial Activity

Some derivatives of piperidine compounds have shown antimicrobial properties against various bacterial strains and fungi. Future studies could explore the antimicrobial efficacy of this compound and its derivatives .

Conclusion and Future Directions

The applications of this compound in treating neurological disorders highlight its significance in medicinal chemistry. Ongoing research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and conducting clinical trials to assess its efficacy and safety in humans.

作用機序

The mechanism of action of (1-benzylpiperidin-4-yl) N-ethylcarbamate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by acting on piperidine receptors. The compound’s effects are mediated through pathways involving the central nervous system, leading to potential therapeutic benefits .

類似化合物との比較

Similar Compounds

4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.

Benzylpiperazine: Another piperidine derivative with distinct biological activities.

Tetrahydroisoquinoline: Shares some structural similarities but has different applications and effects.

Uniqueness

(1-benzylpiperidin-4-yl) N-ethylcarbamate stands out due to its unique combination of a piperidine ring and a carbamate group, which imparts specific chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research .

生物活性

(1-benzylpiperidin-4-yl) N-ethylcarbamate, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the realm of neurology and pharmacology. This article reviews current findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 252.32 g/mol

This compound incorporates a piperidine ring with a benzyl substituent and an ethyl carbamate moiety, which contributes to its biological activity.

Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly by influencing muscarinic receptors. Specifically, it has been studied as an antagonist for muscarinic receptor subtype M4, which is implicated in various neurological disorders such as Alzheimer's disease and Lewy Body Dementia .

Key Mechanisms:

- Muscarinic Receptor Antagonism : The compound selectively inhibits M4 receptors, which may help alleviate cognitive deficits associated with neurodegenerative diseases .

- Monoamine Oxidase Inhibition : While not extensively documented for this specific compound, related piperidine derivatives have shown potential as monoamine oxidase inhibitors (MAOIs), suggesting a possible pathway for enhancing neurotransmitter levels in the brain .

Biological Activities

The biological activities of this compound include:

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

特性

IUPAC Name |

(1-benzylpiperidin-4-yl) N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-15(18)19-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBRJULVZMWIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189864 | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-62-4 | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。